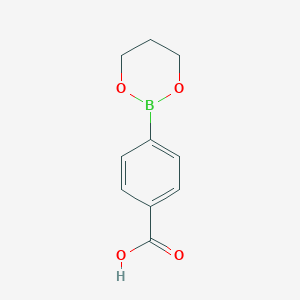

4-(1,3,2-Dioxaborinan-2-yl)benzoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

IUPAC Name |

4-(1,3,2-dioxaborinan-2-yl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BO4/c12-10(13)8-2-4-9(5-3-8)11-14-6-1-7-15-11/h2-5H,1,6-7H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYTULIYDVGLPGK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OCCCO1)C2=CC=C(C=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70561279 | |

| Record name | 4-(1,3,2-Dioxaborinan-2-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70561279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

126747-13-5 | |

| Record name | 4-(1,3,2-Dioxaborinan-2-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70561279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-(1,3,2-Dioxaborinan-2-yl)benzoic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(1,3,2-Dioxaborinan-2-yl)benzoic acid is a synthetically valuable organic compound that belongs to the family of arylboronic acid derivatives. These compounds are crucial building blocks in modern organic chemistry, particularly in the formation of carbon-carbon bonds through palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. The presence of the dioxaborinane ring, a six-membered cyclic ester of boronic acid with 1,3-propanediol, offers a stable yet reactive moiety for these transformations. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of this compound, with a comparative analysis to its more common pinacol ester analog.

Chemical and Physical Properties

Detailed experimental data for this compound is limited in publicly available literature, likely due to its less frequent use compared to its pinacol-protected counterpart. However, its fundamental properties can be established, and others can be estimated based on the well-characterized analog, 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid.

Table 1: Core Chemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | This compound | - |

| CAS Number | 126747-13-5 | [1] |

| Molecular Formula | C₁₀H₁₁BO₄ | - |

| Molecular Weight | 206.01 g/mol | - |

Table 2: Comparative Physicochemical Properties

| Property | This compound (Estimated) | 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid (Experimental) | Source |

| Appearance | White to off-white crystalline powder | White to off-white crystalline powder | [2][3] |

| Melting Point | Not available | 228 - 232 °C | [2] |

| Solubility | Expected to be soluble in polar organic solvents like DMSO and methanol. | Insoluble in water. | [3] |

| pKa | Not available | Not available | - |

Synthesis and Experimental Protocols

A plausible and common method for the synthesis of this compound involves the esterification of 4-carboxyphenylboronic acid with 1,3-propanediol. This reaction is typically carried out with the removal of water to drive the equilibrium towards the product.

Proposed Synthetic Protocol

Materials:

-

4-Carboxyphenylboronic acid

-

1,3-Propanediol

-

Toluene or another suitable azeotroping solvent

-

Dean-Stark apparatus

-

Standard laboratory glassware

Procedure:

-

To a round-bottom flask equipped with a Dean-Stark trap and a condenser, add 4-carboxyphenylboronic acid (1 equivalent) and a moderate excess of 1,3-propanediol (1.2-1.5 equivalents).

-

Add a sufficient volume of toluene to suspend the reactants.

-

Heat the reaction mixture to reflux. Water formed during the esterification will be removed azeotropically and collected in the Dean-Stark trap.

-

Monitor the reaction progress by observing the amount of water collected or by analytical techniques such as Thin Layer Chromatography (TLC).

-

Once the reaction is complete (no more water is collected), cool the mixture to room temperature.

-

The product may precipitate upon cooling. If so, collect the solid by filtration.

-

If the product remains in solution, remove the toluene under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., toluene/heptane or ethyl acetate/hexane).

Spectral Data (Estimated)

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts

| Group | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |

| Aromatic CH (ortho to COOH) | ~8.0-8.2 (d) | ~130-132 |

| Aromatic CH (ortho to Boron) | ~7.8-8.0 (d) | ~135-137 |

| Carboxylic Acid OH | ~12.0-13.0 (br s) | - |

| Carboxylic Acid C=O | - | ~167-170 |

| Dioxaborinane O-CH₂ | ~4.1-4.3 (t) | ~62-64 |

| Dioxaborinane CH₂-CH₂-CH₂ | ~2.0-2.2 (quintet) | ~28-30 |

Table 4: Predicted IR Absorption Bands

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| O-H (Carboxylic Acid) | 2500-3300 | Broad |

| C-H (Aromatic) | 3000-3100 | Medium |

| C-H (Aliphatic) | 2850-2960 | Medium |

| C=O (Carboxylic Acid) | 1680-1710 | Strong |

| C=C (Aromatic) | 1600-1620, 1450-1500 | Medium-Strong |

| B-O Stretch | 1300-1400 | Strong |

| C-O Stretch | 1000-1200 | Strong |

Applications in Research and Drug Development

Arylboronic acids and their esters are indispensable tools in modern synthetic chemistry, with significant applications in the pharmaceutical and materials science sectors.[4]

Suzuki-Miyaura Cross-Coupling

The primary application of compounds like this compound is in the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between the aryl group of the boronic ester and an aryl or vinyl halide. This reaction is widely used in the synthesis of biaryls, which are common structural motifs in many pharmaceutical agents.[5]

Other Potential Applications

-

Building Block for Complex Molecules: The carboxylic acid functionality provides a handle for further chemical modifications, such as amide bond formation, allowing for the incorporation of this boronic acid derivative into larger, more complex molecular scaffolds.

-

Materials Science: Arylboronic acids are used in the synthesis of conjugated polymers and other advanced materials with interesting electronic and optical properties.

-

Sensors: The boronic acid moiety can reversibly bind to diols, such as saccharides, which has led to the development of sensors for glucose and other biologically important molecules.

Safety and Handling

As with all laboratory chemicals, this compound should be handled with appropriate safety precautions. While specific toxicity data is not available, it is prudent to treat it as a potentially hazardous substance.

-

Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat when handling the compound.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Work in a well-ventilated area, preferably in a fume hood.

-

Storage: Store in a tightly sealed container in a cool, dry place.

Conclusion

This compound is a valuable, albeit less common, arylboronic acid derivative. Its utility as a building block in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, makes it a compound of interest for researchers in drug discovery and materials science. While detailed experimental data is sparse, its properties and reactivity can be reasonably inferred from its structure and comparison with more common analogs. The synthetic protocol outlined in this guide provides a practical approach to its preparation, enabling its use in a variety of research applications.

References

- 1. scispace.com [scispace.com]

- 2. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. 4-Carboxyphenylboronic Acid | C7H7BO4 | CID 312183 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Synthesis of 4-(1,3,2-Dioxaborinan-2-yl)benzoic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 4-(1,3,2-Dioxaborinan-2-yl)benzoic acid, a valuable building block in organic synthesis, particularly in the development of novel pharmaceuticals and functional materials. This document details the core synthetic methodologies, presents quantitative data in a structured format, and includes detailed experimental protocols.

Introduction

This compound, also known as 4-carboxyphenylboronic acid propanediol ester, is a bifunctional molecule featuring a carboxylic acid group and a boronic acid protected as a 1,3,2-dioxaborinane. This structure makes it an important reagent in various chemical transformations, most notably in Suzuki-Miyaura cross-coupling reactions, where the boronic ester can participate in carbon-carbon bond formation while the carboxylic acid moiety allows for further functionalization or linkage to other molecules. The 1,3-propanediol protecting group offers different stability and reactivity profiles compared to the more common pinacol ester.

Core Synthetic Pathway

The most direct and common method for the synthesis of this compound is the esterification of 4-carboxyphenylboronic acid with 1,3-propanediol. This reaction is typically achieved through a dehydration process, often facilitated by azeotropic removal of water.

Caption: General synthetic scheme for this compound.

Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of this compound with quantitative data is not extensively documented in readily available literature, a general and reliable procedure can be adapted from standard methods for boronic ester formation. The following protocol is based on the well-established technique of azeotropic dehydration.

Synthesis of this compound from 4-Carboxyphenylboronic Acid and 1,3-Propanediol

Materials:

-

4-Carboxyphenylboronic acid

-

1,3-Propanediol

-

Toluene (or another suitable solvent for azeotropic distillation, e.g., benzene)

-

Anhydrous magnesium sulfate or sodium sulfate

Equipment:

-

Round-bottom flask

-

Dean-Stark apparatus

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Rotary evaporator

-

Filtration apparatus

Procedure:

-

To a round-bottom flask equipped with a Dean-Stark apparatus, a reflux condenser, and a magnetic stir bar, add 4-carboxyphenylboronic acid (1.0 equivalent).

-

Add 1,3-propanediol (1.1 to 1.5 equivalents).

-

Add a sufficient amount of toluene to fill the Dean-Stark trap and immerse the reactants.

-

Heat the reaction mixture to reflux with vigorous stirring.

-

Continue heating until no more water is collected in the Dean-Stark trap, indicating the completion of the esterification reaction. The reaction time can vary but is typically in the range of 2 to 6 hours.

-

Allow the reaction mixture to cool to room temperature.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., toluene/hexanes or ethyl acetate/hexanes) or by column chromatography on silica gel if necessary.

-

Dry the purified product under vacuum to yield this compound as a solid.

Caption: Step-by-step experimental workflow for the synthesis.

Quantitative Data

Due to the limited availability of specific literature detailing the synthesis of this exact compound, the following table presents expected ranges for key reaction parameters based on analogous boronic ester syntheses. Researchers should optimize these conditions for their specific setup.

| Parameter | Value/Range | Notes |

| Reactant Molar Ratio | ||

| 4-Carboxyphenylboronic acid | 1.0 eq | Limiting reagent. |

| 1,3-Propanediol | 1.1 - 1.5 eq | A slight excess is used to drive the equilibrium towards the product. |

| Reaction Conditions | ||

| Solvent | Toluene or Benzene | Allows for azeotropic removal of water. |

| Temperature | Reflux | Typically the boiling point of the solvent (e.g., ~111 °C for toluene). |

| Reaction Time | 2 - 6 hours | Monitor by the cessation of water collection in the Dean-Stark trap. |

| Yield and Purity | ||

| Expected Yield | > 80% | Yields for similar esterifications are generally high. |

| Purity | > 95% | Achievable with proper purification. |

Characterization

The structure and purity of the synthesized this compound should be confirmed by standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR should show characteristic peaks for the aromatic protons of the benzoic acid moiety and the methylene protons of the 1,3,2-dioxaborinane ring.

-

¹³C NMR will confirm the presence of all carbon atoms in the molecule.

-

¹¹B NMR will show a characteristic signal for the tricoordinate boron atom in the dioxaborinane ring.

-

-

Mass Spectrometry (MS): To confirm the molecular weight of the compound.

-

Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the carboxylic acid O-H and C=O stretches, and B-O bonds.

-

Melting Point Analysis: To assess the purity of the final product.

Safety Considerations

-

Handle all chemicals in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Toluene and benzene are flammable and toxic; avoid inhalation and skin contact.

-

Boronic acids can be irritants; handle with care.

-

Consult the Safety Data Sheets (SDS) for all reagents before use.

Conclusion

The synthesis of this compound is a straightforward esterification reaction that can be readily performed in a standard organic chemistry laboratory. By following the detailed protocol and considering the quantitative data provided, researchers can efficiently produce this valuable synthetic intermediate for a wide range of applications in drug discovery and materials science. Further optimization of the reaction conditions may be necessary to achieve the highest possible yields and purity.

An In-depth Technical Guide on the NMR Spectral Data of 4-(1,3,2-Dioxaborinan-2-yl)benzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected Nuclear Magnetic Resonance (NMR) spectral data for 4-(1,3,2-Dioxaborinan-2-yl)benzoic acid. This compound is of significant interest in medicinal chemistry and materials science due to the versatile reactivity of the boronic acid functional group, which is protected as a 1,3-dioxaborinane ester. This guide presents tabulated NMR data, detailed experimental protocols for synthesis and spectral acquisition, and a structural diagram to facilitate the characterization and utilization of this molecule.

Core Data Presentation

The following tables summarize the expected quantitative ¹H and ¹³C NMR spectral data for this compound. The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS). The predicted values for the aromatic moiety are based on data for similar benzoic acid derivatives, while the values for the dioxaborinane ring are based on typical ranges for propanediol-protected boronic esters.

Table 1: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

| ~8.10 | Doublet | ~8.0 | 2H | Aromatic (ortho to -COOH) |

| ~7.95 | Doublet | ~8.0 | 2H | Aromatic (ortho to -B) |

| ~4.15 | Triplet | ~5.5 | 4H | -O-CH₂- (Dioxaborinane) |

| ~2.05 | Quintet | ~5.5 | 2H | -CH₂- (Dioxaborinane) |

| >12.0 | Singlet (broad) | - | 1H | -COOH |

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ, ppm) | Assignment |

| ~172.0 | -COOH |

| ~135.0 | Aromatic (C-B) |

| ~134.5 | Aromatic (ortho to -COOH) |

| ~129.0 | Aromatic (ortho to -B) |

| ~128.5 | Aromatic (C-COOH) |

| ~62.0 | -O-CH₂- (Dioxaborinane) |

| ~27.5 | -CH₂- (Dioxaborinane) |

Experimental Protocols

The following are detailed methodologies for the synthesis of this compound and the acquisition of its NMR spectra.

Synthesis of this compound

This procedure involves the esterification of 4-carboxyphenylboronic acid with propane-1,3-diol.

Materials:

-

4-Carboxyphenylboronic acid

-

Propane-1,3-diol

-

Toluene

-

Dean-Stark apparatus

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Rotary evaporator

Procedure:

-

To a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus, add 4-carboxyphenylboronic acid (1 equivalent).

-

Add propane-1,3-diol (1.1 equivalents) to the flask.

-

Add a sufficient volume of toluene to suspend the reactants.

-

Heat the mixture to reflux with vigorous stirring. Water will be removed azeotropically and collected in the Dean-Stark trap.

-

Monitor the reaction progress by observing the amount of water collected. The reaction is typically complete when the theoretical amount of water has been removed.

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the toluene under reduced pressure using a rotary evaporator.

-

The resulting solid is the desired product, this compound, which can be further purified by recrystallization if necessary.

NMR Spectral Acquisition

Instrumentation:

-

400 MHz (or higher) NMR spectrometer

Sample Preparation:

-

Dissolve approximately 10-20 mg of this compound in 0.6-0.8 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or Methanol-d₄). Boronic acids and their esters can sometimes exhibit poor solubility or peak broadening in CDCl₃ due to oligomerization.[1]

-

Filter the solution into a standard 5 mm NMR tube to remove any particulate matter.

¹H NMR Acquisition Parameters:

-

Pulse Program: Standard single-pulse experiment

-

Spectral Width: 0-16 ppm

-

Acquisition Time: ~2-3 seconds

-

Relaxation Delay: 1-2 seconds

-

Number of Scans: 16-64 (depending on sample concentration)

¹³C NMR Acquisition Parameters:

-

Pulse Program: Proton-decoupled single-pulse experiment

-

Spectral Width: 0-220 ppm

-

Acquisition Time: ~1-2 seconds

-

Relaxation Delay: 2-5 seconds

-

Number of Scans: 1024 or more (due to the low natural abundance of ¹³C)

Mandatory Visualization

The following diagram illustrates the chemical structure of this compound.

Figure 1. Chemical structure of this compound.

References

An In-depth Technical Guide to the Physical Properties of 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic Acid

A Note on the Target Compound: This technical guide focuses on the physical properties of 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid . Extensive searches did not yield specific data for "4-(1,3,2-Dioxaborinan-2-yl)benzoic acid," suggesting it is a less common or novel compound. The provided information pertains to its widely used and commercially available pinacol ester analogue. The key structural difference lies in the diol used to form the boronic ester: a five-membered dioxaborolane ring from pinacol versus a six-membered dioxaborinane ring.

This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, providing detailed information on the physical characteristics, experimental protocols for their determination, and relevant experimental workflows for 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid. This compound is a vital building block in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, facilitating the creation of complex molecules for pharmaceuticals and advanced materials.[1][2]

Core Physical and Chemical Properties

The physical and chemical properties of 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid are summarized in the table below. These properties are crucial for its handling, reaction setup, and purification.

| Property | Value | References |

| Molecular Formula | C13H17BO4 | [3][4][5] |

| Molecular Weight | 248.09 g/mol | [3][4][5] |

| Appearance | White to off-white crystalline powder | [1][6] |

| Melting Point | 228 - 232 °C | [1][6] |

| Solubility | Insoluble in water.[5] Soluble in organic solvents.[1] | [1][5] |

| CAS Number | 180516-87-4 | [3][4][5] |

| IUPAC Name | 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid | [3] |

| Synonyms | 2-(4-Carboxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, 4-Carboxyphenylboronic Acid Pinacol Ester | [4][6] |

Structural Information and Visualization

The structural difference between the requested "this compound" and the documented "4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid" is illustrated below.

Experimental Protocols

Detailed methodologies for determining the key physical properties of 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid are outlined below. These protocols are based on standard laboratory practices for similar aromatic carboxylic acids and boronic esters.

Melting Point Determination

The melting point of a solid is a critical indicator of its purity. For crystalline organic compounds, a sharp melting range is indicative of high purity, while impurities typically lead to a depressed and broader melting range.

Principle: A small, powdered sample of the compound is heated at a controlled rate, and the temperature range over which the substance transitions from a solid to a liquid is observed.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar digital device)

-

Capillary tubes (sealed at one end)

-

Mortar and pestle

-

Spatula

Procedure:

-

Sample Preparation: A small amount of the dry crystalline compound is finely ground into a powder using a mortar and pestle. The open end of a capillary tube is tapped into the powder to collect a sample. The tube is then inverted and tapped gently to pack the sample into the sealed end, to a height of about 2-3 mm.[7]

-

Measurement:

-

Rapid Determination: For an unknown compound, a rapid heating rate (e.g., 10-20 °C/minute) is used to determine an approximate melting range.

-

Accurate Determination: A fresh sample is prepared. The melting point apparatus is preheated to a temperature about 20 °C below the approximate melting point. The sample is then heated at a slow rate (1-2 °C/minute) to allow for thermal equilibrium between the sample, thermometer, and heating block.

-

-

Data Recording: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample becomes a clear liquid is recorded as the end of the melting range.[7]

Solubility Determination (Dynamic Method)

Understanding the solubility of the compound in various solvents is essential for designing reaction conditions, purification protocols, and formulations.

Principle: This method involves visually observing the temperature at which a known concentration of the solute completely dissolves in a solvent upon controlled heating.

Apparatus:

-

Glass vials with airtight seals

-

Analytical balance

-

Controlled temperature bath with a stirrer

-

Thermometer or temperature probe

-

Magnetic stirrer and stir bars

Procedure:

-

Sample Preparation: A precise amount of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid is weighed into a glass vial. A specific volume or weight of the desired solvent is added to achieve a known concentration. A small magnetic stir bar is placed in the vial, and it is sealed tightly.

-

Measurement: The vial is placed in the temperature bath and stirred to ensure a uniform suspension. The temperature of the bath is gradually increased at a slow, controlled rate (e.g., 0.5 °C/minute).

-

Observation: The solution is observed for the disappearance of solid particles. The temperature at which the last of the solid dissolves to form a clear solution is recorded as the solubility temperature for that specific concentration.

-

Data Analysis: The experiment is repeated for several different concentrations. The results can be used to construct a solubility curve by plotting solubility against temperature.

pKa Determination (Potentiometric Titration)

The acid dissociation constant (pKa) is a quantitative measure of the strength of an acid in solution. It is a critical parameter in understanding the reactivity and biological activity of the compound.

Principle: A solution of the acidic compound is titrated with a strong base of known concentration. The pH of the solution is measured after each addition of the titrant, and the pKa is determined from the resulting titration curve.

Apparatus:

-

pH meter with a combination glass electrode

-

Burette

-

Beaker or titration vessel

-

Magnetic stirrer and stir bar

-

Standardized solution of a strong base (e.g., 0.1 M NaOH)

-

Buffer solutions for pH meter calibration

Procedure:

-

Calibration: The pH meter is calibrated using at least two standard buffer solutions with known pH values.

-

Sample Preparation: A known amount of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid is dissolved in a suitable solvent (often a water-cosolvent mixture, like water-acetonitrile, due to the limited water solubility of the compound).[8]

-

Titration: The solution is stirred continuously, and the initial pH is recorded. The standardized base is added in small, precise increments from the burette. After each addition, the solution is allowed to equilibrate, and the pH is recorded.

-

Data Analysis: A titration curve is generated by plotting the measured pH versus the volume of base added. The equivalence point is determined from the inflection point of the curve (often found by taking the first or second derivative). The pKa is the pH at the half-equivalence point.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the synthesis and characterization of a functionalized benzoic acid derivative like 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. chemimpex.com [chemimpex.com]

- 3. 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid | C13H17BO4 | CID 2734621 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic Acid | 180516-87-4 | TCI AMERICA [tcichemicals.com]

- 5. 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid, 97% | Fisher Scientific [fishersci.ca]

- 6. 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic Acid | 180516-87-4 | TCI EUROPE N.V. [tcichemicals.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. asianpubs.org [asianpubs.org]

An In-depth Technical Guide to 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic Acid

CAS Number: 180516-87-4

Synonyms: 4-Carboxyphenylboronic acid pinacol ester, 2-(4-Carboxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Introduction

This technical guide provides a comprehensive overview of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid, a key building block in modern organic synthesis, particularly within the realm of drug discovery and development. This versatile reagent is a pinacol ester of 4-carboxyphenylboronic acid, offering enhanced stability and handling properties compared to the free boronic acid. Its principal application lies in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a cornerstone of carbon-carbon bond formation in the synthesis of complex organic molecules. This guide will detail its chemical and physical properties, provide experimental protocols for its synthesis and application, and illustrate relevant chemical pathways.

It is important to distinguish this compound from the less common "4-(1,3,2-Dioxaborinan-2-yl)benzoic acid" (CAS Number: 126747-13-5), which features a six-membered dioxaborinane ring. The subject of this guide, with its five-membered, tetramethyl-substituted dioxaborolane ring, is significantly more prevalent in research and commercial applications due to its stability and ease of use.

Chemical and Physical Properties

The following table summarizes the key quantitative data for 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid.

| Property | Value | Reference(s) |

| CAS Number | 180516-87-4 | |

| Molecular Formula | C₁₃H₁₇BO₄ | [1] |

| Molecular Weight | 248.08 g/mol | [1] |

| Appearance | White to off-white crystalline powder | |

| Melting Point | 228-231 °C | [2] |

| Solubility | Insoluble in water. Soluble in organic solvents such as alcohols, ethers, and chlorinated methanes. | [3] |

| Purity | Typically >97% | [2] |

Experimental Protocols

Synthesis of 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic Acid

This protocol describes a common method for the synthesis of the title compound from 4-bromobenzoic acid via a borylation reaction.

Materials:

-

4-Bromobenzoic acid

-

Bis(pinacolato)diboron (B₂pin₂)

-

[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride complex with dichloromethane (Pd(dppf)Cl₂·CH₂Cl₂)

-

Potassium acetate (KOAc)

-

1,4-Dioxane (anhydrous)

-

Ethyl acetate

-

Saturated brine solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

To a dry round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add 4-bromobenzoic acid (1.0 equiv), bis(pinacolato)diboron (1.1 equiv), and potassium acetate (3.0 equiv).

-

Add anhydrous 1,4-dioxane to the flask to achieve a concentration of approximately 0.2 M with respect to the 4-bromobenzoic acid.

-

Degas the mixture by bubbling argon or nitrogen through the solvent for 15-20 minutes.

-

Add the palladium catalyst, Pd(dppf)Cl₂·CH₂Cl₂ (0.03 equiv), to the reaction mixture.

-

Heat the mixture to 80-90 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

After the reaction is complete, cool the mixture to room temperature and filter it through a pad of celite, washing with ethyl acetate.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Dissolve the residue in ethyl acetate and wash with a saturated brine solution.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid.

Application in Suzuki-Miyaura Cross-Coupling

This protocol provides a general procedure for the use of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid in a Suzuki-Miyaura cross-coupling reaction with an aryl halide.

Materials:

-

Aryl halide (e.g., aryl bromide or iodide) (1.0 equiv)

-

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid (1.2 equiv)

-

Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄) (0.05 equiv)

-

Base (e.g., potassium carbonate, K₂CO₃, or cesium carbonate, Cs₂CO₃) (2.0 equiv)

-

Solvent system (e.g., a mixture of toluene and water, or dioxane and water)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask, combine the aryl halide (1.0 equiv), 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid (1.2 equiv), and the base (2.0 equiv).

-

Add the solvent system to the flask. The ratio of organic solvent to water is typically between 3:1 and 5:1.

-

Degas the reaction mixture by bubbling argon or nitrogen through it for 15-20 minutes.

-

Add the palladium catalyst (0.05 equiv) to the mixture.

-

Heat the reaction to reflux (typically 80-110 °C, depending on the solvent) and stir for 4-12 hours. Monitor the reaction's progress by TLC or LC-MS.

-

Once the reaction is complete, cool the mixture to room temperature.

-

Dilute the mixture with water and extract the product with an organic solvent such as ethyl acetate.

-

Wash the combined organic layers with water and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to obtain the desired biaryl compound.

Biological Activity and Signaling Pathways

As a synthetic building block, 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid is not expected to have direct biological activity or be involved in cellular signaling pathways. Its utility in drug development stems from its role as a versatile intermediate for the synthesis of more complex, biologically active molecules.[4] The carboxylic acid and the boronic ester functionalities allow for its incorporation into a wide range of molecular scaffolds, which may then be designed to interact with specific biological targets.

Visualizations

References

A Comprehensive Technical Guide to 4-(1,3,2-Dioxaborinan-2-yl)benzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-(1,3,2-Dioxaborinan-2-yl)benzoic acid is a synthetically versatile organic compound with significant potential in medicinal chemistry and materials science. As a stable, protected form of 4-carboxyphenylboronic acid, it serves as a key building block in a variety of chemical transformations, most notably the Suzuki-Miyaura cross-coupling reaction. This reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds to construct complex molecular architectures. The presence of the carboxylic acid moiety provides a valuable handle for further functionalization, making it an attractive component in the design of novel therapeutics and functional materials. This technical guide provides an in-depth overview of the properties, synthesis, and applications of this compound, with a focus on experimental protocols and its utility in drug discovery.

Compound Properties

This compound is the 1,3-propanediol ester of 4-carboxyphenylboronic acid. The dioxaborinane ring serves as a protecting group for the boronic acid, enhancing its stability and ease of handling compared to the free boronic acid.

| Property | Value |

| Molecular Formula | C₁₀H₁₁BO₄ |

| Molecular Weight | 206.01 g/mol |

| CAS Number | 126747-13-5[1][2] |

| Appearance | White to off-white solid (inferred) |

| Solubility | Soluble in organic solvents such as THF, Dioxane, DMF (inferred) |

Synthesis and Experimental Protocols

General Synthesis of this compound

This protocol is a general procedure based on the common methods for the formation of boronic esters.

Materials:

-

4-Carboxyphenylboronic acid

-

1,3-Propanediol

-

Toluene (or another suitable azeotroping solvent)

-

Dean-Stark apparatus

-

Reaction flask and condenser

-

Magnetic stirrer and heating mantle

Procedure:

-

To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 4-carboxyphenylboronic acid (1 equivalent) and toluene.

-

Add 1,3-propanediol (1.1-1.5 equivalents) to the suspension.

-

Heat the reaction mixture to reflux. Water will be removed azeotropically and collected in the Dean-Stark trap.

-

Monitor the reaction progress by TLC or LC-MS until all the starting boronic acid is consumed.

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

The product can be isolated by removing the solvent under reduced pressure. Further purification, if necessary, can be achieved by recrystallization or column chromatography.

Plausible synthesis workflow for this compound.

Applications in Organic Synthesis

The primary application of this compound is as a coupling partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This reaction is a powerful tool for the formation of biaryl structures, which are prevalent in many biologically active molecules.

Suzuki-Miyaura Cross-Coupling Protocol

The following is a representative protocol for the Suzuki-Miyaura reaction using an aryl halide and a boronic ester.

Materials:

-

This compound

-

Aryl halide (e.g., Aryl bromide or iodide)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)

-

Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

-

Solvent (e.g., Dioxane/water, Toluene/water, DMF)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

In a reaction vessel, combine this compound (1.2 equivalents), the aryl halide (1.0 equivalent), and the base (2-3 equivalents).

-

Add the solvent system to the vessel.

-

Degas the mixture by bubbling with an inert gas for 15-30 minutes.

-

Add the palladium catalyst (typically 1-5 mol%) to the reaction mixture under the inert atmosphere.

-

Heat the reaction to the desired temperature (typically 80-110 °C) and stir until the starting materials are consumed (monitor by TLC or LC-MS).

-

Upon completion, cool the reaction to room temperature.

-

Perform an aqueous workup: dilute the reaction mixture with an organic solvent and wash with water or brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to yield the desired biaryl compound.

Generalized Suzuki-Miyaura catalytic cycle.

Relevance in Drug Discovery and Development

Arylboronic acids and their esters are valuable intermediates in the synthesis of pharmaceuticals.[3][4] The biaryl motif constructed through Suzuki-Miyaura coupling is a common feature in many approved drugs. The carboxylic acid group on this compound can be used to improve solubility, introduce a point of attachment for further elaboration of the molecule, or act as a pharmacophore that interacts with a biological target.

While no specific signaling pathways involving this compound have been identified, its derivatives could be designed to target a wide range of biological systems. For instance, derivatives of benzoic acid have been investigated for their potential as anticancer agents.[5][6] The ability to readily synthesize a diverse library of biaryl compounds using this building block makes it a powerful tool for structure-activity relationship (SAR) studies in drug discovery programs.

Conclusion

This compound is a stable and versatile boronic acid derivative with significant potential for the synthesis of complex organic molecules. Its primary utility lies in its application in Suzuki-Miyaura cross-coupling reactions to form biaryl structures, which are of high interest in the pharmaceutical and materials science industries. The presence of a carboxylic acid functionality further enhances its synthetic utility. This guide provides a foundational understanding of its properties and a practical framework for its application in a research setting.

References

- 1. CAS # 126747-13-5, this compound - chemBlink [chemblink.com]

- 2. CAS # 126747-13-5, this compound - chemBlink [ww.chemblink.com]

- 3. chemimpex.com [chemimpex.com]

- 4. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. preprints.org [preprints.org]

- 6. researchgate.net [researchgate.net]

Stability and Storage of 4-(1,3,2-Dioxaborinan-2-yl)benzoic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the stability and recommended storage conditions for 4-(1,3,2-Dioxaborinan-2-yl)benzoic acid, a key building block in various research and development applications. Understanding the stability profile of this arylboronic acid derivative is critical for ensuring its quality, purity, and performance in sensitive downstream processes.

Core Concepts: Stability of Arylboronic Acids and their Esters

This compound belongs to the class of arylboronic acids, which are generally crystalline solids that can be handled in air.[1][2] However, their stability can be influenced by several factors, primarily moisture and oxygen. The dioxaborinane moiety is a six-membered cyclic boronic ester. Such six-membered ring systems are generally considered to be thermodynamically more stable than their five-membered dioxaborolane counterparts.[3]

The primary degradation pathways for this class of compounds are hydrolysis of the boronic ester and protodeboronation of the aryl-boron bond.

Recommended Storage and Handling

To maintain the integrity and purity of this compound, the following storage and handling procedures are recommended:

-

Storage Temperature: Refrigeration at 2-8°C is advisable for long-term storage.[4]

-

Atmosphere: To minimize oxidation, storage under an inert atmosphere, such as argon or nitrogen, is recommended.[1][4]

-

Moisture: The compound should be protected from moisture to prevent hydrolysis of the dioxaborinane ring.[5] Boronic esters are generally more resistant to hydrolysis than free boronic acids.[2][3][6]

-

Handling: Avoid contact with skin and eyes. Use appropriate personal protective equipment (PPE), including gloves and safety glasses. Handle in a well-ventilated area to avoid the formation and inhalation of dust.[4]

Potential Degradation Pathways

The primary degradation pathways for this compound are anticipated to be hydrolysis and protodeboronation.

Caption: Potential degradation pathways of this compound.

Stability Profile: Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of a compound.[2][7] These studies, as outlined by the International Council for Harmonisation (ICH) guideline Q1A(R2), involve subjecting the compound to stress conditions more severe than accelerated stability testing.[1] The goal is to achieve a modest level of degradation (typically 5-20%) to allow for the identification of degradation products and the development of stability-indicating analytical methods.[1][8]

Illustrative Quantitative Data from a Hypothetical Forced Degradation Study

The following table summarizes hypothetical quantitative data from a forced degradation study on this compound. Note: This data is illustrative and intended to demonstrate expected trends, as specific experimental data for this compound is not publicly available.

| Stress Condition | Parameters | Duration | Assay of Active (%) | Major Degradant(s) |

| Acid Hydrolysis | 0.1 M HCl, 60°C | 24 hours | 88.5 | 4-Carboxyphenylboronic acid, Benzoic acid |

| Base Hydrolysis | 0.1 M NaOH, 60°C | 8 hours | 85.2 | 4-Carboxyphenylboronic acid, Benzoic acid |

| Oxidation | 3% H₂O₂, RT | 48 hours | 92.1 | Oxidative impurities |

| Thermal | 80°C, solid state | 7 days | 96.8 | Minor unidentified degradants |

| Photolytic | ICH Q1B conditions | 1.2 million lux hours | 98.5 | Minor unidentified degradants |

Experimental Protocols

General Protocol for a Forced Degradation Study

This protocol is a general guideline based on ICH recommendations and common practices in the pharmaceutical industry.

-

Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

-

Stress Conditions:

-

Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Heat at 60°C. Withdraw samples at appropriate time points (e.g., 2, 4, 8, 24 hours). Neutralize the samples before analysis.

-

Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Heat at 60°C. Withdraw samples at appropriate time points (e.g., 1, 2, 4, 8 hours). Neutralize the samples before analysis.

-

Oxidation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature. Withdraw samples at appropriate time points (e.g., 8, 24, 48 hours).

-

Thermal Degradation: Store the solid compound in a temperature-controlled oven at 80°C. Withdraw samples at appropriate time points (e.g., 1, 3, 7 days). Prepare solutions for analysis.

-

Photostability: Expose the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines. A control sample should be protected from light.

-

-

Sample Analysis: Analyze the stressed samples using a validated stability-indicating HPLC method.

Workflow for Stability Testing

References

Technical Guide to the Solubility Profile of 4-(1,3,2-Dioxaborinan-2-yl)benzoic acid

Introduction

4-(1,3,2-Dioxaborinan-2-yl)benzoic acid is an organic compound featuring a benzoic acid moiety and a cyclic boronic ester. As a derivative of boronic acid, it holds significant interest in medicinal chemistry and organic synthesis, primarily as a building block in cross-coupling reactions like the Suzuki-Miyaura coupling. The solubility of such an intermediate is a critical physicochemical parameter that profoundly influences reaction kinetics, purification strategies, formulation development, and biological screening outcomes. Low aqueous solubility can be a major hurdle in drug development, potentially leading to poor bioavailability and unreliable results in in-vitro assays.[1][2][3]

This technical guide provides a comprehensive overview of the theoretical and practical aspects of the solubility profile of this compound. Due to the limited availability of specific quantitative solubility data in public literature for this exact compound, this document focuses on the general characteristics of related arylboronic acids and their esters, and presents detailed experimental protocols for determining its solubility profile.

Physicochemical Properties

Understanding the fundamental physicochemical properties is the first step in predicting the solubility behavior of a compound. While specific experimental solubility data is scarce, the properties for the closely related pinacol ester are well-documented and provide a useful reference.

| Property | Value | Reference |

| IUPAC Name | This compound | - |

| Synonym(s) | 4-Carboxyphenylboronic acid, 1,3-propanediol cyclic ester | - |

| Molecular Formula | C₁₀H₁₁BO₄ | |

| Molecular Weight | 206.01 g/mol | |

| CAS Number | 2070921-91-2 (for meta-isomer) | |

| Appearance | White to off-white solid/crystalline powder | [4] |

| Melting Point | 228 - 232 °C (for related pinacol ester) | [5] |

General Solubility Characteristics of Arylboronic Acid Esters

The solubility of boronic acids and their derivatives is complex and influenced by the equilibrium between the acid and its cyclic anhydride form, known as a boroxine.[6][7] This equilibrium is dependent on the solvent and substituents on the aryl ring.[6][7] However, converting boronic acids to their cyclic esters, such as the 1,3,2-dioxaborinane or the more common pinacol ester, generally enhances their stability and alters their solubility profile.

-

Organic Solvents : Cyclic boronic esters typically exhibit good to excellent solubility in a range of common organic solvents.[4] Studies on phenylboronic acid and its pinacol ester have shown that the ester form has better solubility than the parent acid in solvents like chloroform, acetone, and ethers.[7] It is reasonable to extrapolate that this compound would be soluble in polar aprotic solvents (e.g., DMSO, DMF, acetone) and chlorinated solvents.

-

Aqueous Solubility : The presence of the carboxylic acid group suggests that the solubility of this compound will be highly pH-dependent.[3] At low pH, the carboxylic acid will be protonated, leading to lower aqueous solubility. As the pH increases above the pKa of the carboxyl group, the compound will deprotonate to form a carboxylate salt, which is expected to be significantly more water-soluble. However, the related pinacol ester, 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid, is reported to be insoluble in water, suggesting the non-polar boronic ester portion dominates its behavior in neutral water.[8]

Kinetic vs. Thermodynamic Solubility

When discussing solubility, it is crucial to distinguish between two key measurements: kinetic and thermodynamic solubility.[9] This distinction is vital for interpreting data correctly during the drug discovery and development process.[10]

-

Kinetic Solubility : This is typically measured in early-stage discovery. It is a high-throughput method where a compound is first dissolved in a co-solvent (usually DMSO) and then diluted into an aqueous buffer.[1][2] The concentration at which precipitation first occurs is the kinetic solubility. This value can often be higher than the true equilibrium solubility because it can represent a supersaturated, metastable state.[9][10]

-

Thermodynamic Solubility : Also known as equilibrium solubility, this is the true saturation concentration of a compound in a solvent when the solid and solution phases are in equilibrium.[9] It is determined by allowing an excess of the solid compound to equilibrate with the solvent over a longer period (e.g., 18-24 hours) until the concentration in the solution becomes constant.[1][11] This measurement is considered the gold standard for lead optimization and pre-formulation studies.[1]

Caption: Factors influencing the measured solubility of the target compound.

Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)

The shake-flask method is the most reliable technique for determining thermodynamic solubility.[12] The following protocol is a standardized procedure adaptable for this compound.

5.1 Materials and Apparatus

-

This compound (high purity solid)

-

Selected solvents (e.g., pH 7.4 phosphate-buffered saline, water, ethanol, DMSO)

-

Analytical balance (±0.01 mg)

-

Glass vials (e.g., 2 mL) with screw caps

-

Orbital shaker or rotator in a temperature-controlled incubator

-

Centrifuge or filtration apparatus (e.g., syringe filters with low-binding membrane)

-

Calibrated pH meter

-

Analytical instrument for quantification (e.g., HPLC-UV, LC-MS)

5.2 Procedure

-

Preparation : Add an excess amount of the solid compound to a pre-weighed vial. The amount should be sufficient to ensure a solid phase remains at equilibrium, but not so much that it alters the solvent properties.[12] A common starting point is 1-2 mg of compound per 1 mL of solvent.

-

Solvent Addition : Add a precise volume of the desired solvent to the vial.

-

Equilibration : Seal the vials tightly and place them on an orbital shaker set to a constant agitation speed at a controlled temperature (e.g., 25 °C or 37 °C). Allow the mixture to equilibrate for at least 24 hours to ensure equilibrium is reached.[1]

-

Phase Separation : After equilibration, allow the vials to stand undisturbed for a short period to let the undissolved solid settle. Separate the saturated supernatant from the excess solid. This is a critical step and can be achieved by:

-

Centrifugation : Centrifuge the vials at high speed (e.g., 10,000 x g for 15 minutes) to pellet the solid.

-

Filtration : Carefully withdraw the supernatant using a syringe and pass it through a suitable chemical-resistant filter (e.g., 0.22 µm PTFE or PVDF) to remove any undissolved particles.[11] Adsorption of the compound to the filter should be checked.

-

-

Quantification :

-

Prepare a series of calibration standards of the compound in the chosen solvent.

-

Dilute the saturated filtrate with the solvent to bring its concentration within the linear range of the calibration curve.

-

Analyze the diluted samples and calibration standards using a validated analytical method (e.g., HPLC-UV or LC-MS/MS).[1][13]

-

Calculate the concentration of the compound in the original saturated solution. This value represents the thermodynamic solubility.

-

5.3 pH-Dependent Aqueous Solubility For aqueous buffers, it is crucial to measure the final pH of the suspension at the end of the experiment to ensure it has not shifted significantly.[12] The entire experiment should be repeated using a series of buffers across a relevant pH range (e.g., pH 2 to pH 10) to generate a comprehensive pH-solubility profile.

Caption: Workflow for the thermodynamic shake-flask solubility assay.

Conclusion

While direct quantitative solubility data for this compound is not widely published, its structural characteristics allow for informed predictions of its behavior. It is expected to have good solubility in many organic solvents and a pH-dependent solubility profile in aqueous media. For researchers and drug development professionals, the experimental determination of both kinetic and thermodynamic solubility is paramount. The shake-flask method, detailed herein, represents the definitive approach for establishing a reliable thermodynamic solubility profile, which is essential for guiding synthesis, purification, formulation, and further development of this and related compounds.

References

- 1. enamine.net [enamine.net]

- 2. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 3. sygnaturediscovery.com [sygnaturediscovery.com]

- 4. chemimpex.com [chemimpex.com]

- 5. 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic Acid | 180516-87-4 | TCI AMERICA [tcichemicals.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. d-nb.info [d-nb.info]

- 8. 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid, 97% | Fisher Scientific [fishersci.ca]

- 9. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 10. Optimizing solubility: kinetic versus thermodynamic solubility temptations and risks - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. bioassaysys.com [bioassaysys.com]

- 12. dissolutiontech.com [dissolutiontech.com]

- 13. edepot.wur.nl [edepot.wur.nl]

Methodological & Application

Application Notes and Protocols for 4-(1,3,2-Dioxaborinan-2-yl)benzoic acid in Suzuki-Miyaura Coupling Reactions

For Researchers, Scientists, and Drug Development Professionals

Application Notes

4-(1,3,2-Dioxaborinan-2-yl)benzoic acid and its derivatives, such as 4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzoic acid, are valuable reagents in modern organic synthesis, particularly in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. These reagents serve as stable and efficient sources of the 4-carboxyphenylboronic acid moiety, a critical building block in the synthesis of biphenyl-4-carboxylic acids and their derivatives. Such products are key intermediates in the development of pharmaceuticals, agrochemicals, and advanced materials.

The use of the 1,3,2-dioxaborinane ring, derived from diols like neopentyl glycol, offers distinct advantages over the free boronic acid or other boronic esters, such as pinacol esters. Neopentyl glycol-derived boronic esters exhibit a favorable balance of stability and reactivity. They are generally more stable towards hydrolysis and protodeboronation compared to many other boronic acid derivatives, which allows for easier handling, storage, and application in reactions that may involve protic solvents. In some instances, neopentyl boronic esters have demonstrated greater reactivity compared to their pinacol counterparts in cross-coupling reactions.

The carboxylic acid functional group on the phenyl ring provides a versatile handle for further synthetic modifications. This makes this compound an ideal coupling partner for introducing a carboxy-functionalized phenyl group, which is a common structural motif in bioactive molecules and functional materials. For example, this reagent is instrumental in synthesizing intermediates for kinase inhibitors and other therapeutic agents.

Quantitative Data for Suzuki-Miyaura Coupling

The following table summarizes a specific example of a Suzuki-Miyaura coupling reaction involving 4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzoic acid, showcasing its application in the synthesis of a biphenyl derivative.

| Aryl Halide Partner | Boronic Ester Partner | Catalyst | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| tert-butyl 4-bromobenzoate | 4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzoic acid | Pd(dppf)Cl₂·CH₂Cl₂ | dppf | Na₂CO₃ | 1,4-Dioxane / H₂O | 85 | 16 | 92 | Patent WO2018191316A1 |

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of this compound with an Aryl Halide

This protocol is a generalized procedure based on established methods for Suzuki-Miyaura couplings with neopentyl boronic esters. Researchers should optimize conditions for their specific substrates.

Materials and Reagents:

-

This compound derivative (e.g., 4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzoic acid) (1.2 equiv)

-

Aryl halide (e.g., aryl bromide) (1.0 equiv)

-

Palladium catalyst (e.g., Pd(dppf)Cl₂·CH₂Cl₂, Pd(PPh₃)₄, or Pd(OAc)₂) (1-5 mol%)

-

Ligand (if required, e.g., dppf, SPhos, P(t-Bu)₃) (1-10 mol%)

-

Base (e.g., Na₂CO₃, K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 equiv)

-

Anhydrous solvent (e.g., 1,4-Dioxane, Toluene, THF)

-

Water (for aqueous base solutions)

-

Standard laboratory glassware, inert atmosphere setup (Nitrogen or Argon), stirring and heating equipment.

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask or reaction vessel equipped with a magnetic stir bar and a reflux condenser, add the this compound derivative (1.2 equiv), the aryl halide (1.0 equiv), the palladium catalyst (e.g., 2 mol%), any additional ligand, and the base (e.g., 2.5 equiv).

-

Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., Nitrogen or Argon) three times to ensure an oxygen-free atmosphere.

-

Solvent Addition: Under a positive pressure of the inert gas, add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water) via cannula or syringe.

-

Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring. Monitor the reaction progress by a suitable analytical technique such as TLC, GC-MS, or LC-MS.

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer two more times with the organic solvent.

-

Washing: Combine the organic layers and wash with water and then with brine to remove any remaining inorganic salts.

-

Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by a suitable method, such as column chromatography on silica gel or recrystallization, to afford the desired biphenyl-4-carboxylic acid derivative.

Visualizations

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Application Notes and Protocols for 4-(1,3,2-Dioxaborinan-2-yl)benzoic acid in Cross-Coupling Reactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(1,3,2-Dioxaborinan-2-yl)benzoic acid is an organoboron compound that serves as a valuable building block in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. This reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds to construct complex molecular architectures, including biaryl and heteroaryl structures prevalent in pharmaceuticals and functional materials. The 1,3,2-dioxaborinane moiety is a protective group for the boronic acid functionality, derived from propane-1,3-diol. While the pinacol ester (tetramethyl-1,3,2-dioxaborolane) is more commonly documented, the 1,3,2-dioxaborinane derivative functions similarly as a competent coupling partner.

These application notes provide a comprehensive overview and a general protocol for the use of arylboronic acid derivatives, exemplified by the closely related and extensively studied 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid, in Suzuki-Miyaura cross-coupling reactions. The principles and conditions outlined are broadly applicable to this compound.

Core Concepts of the Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound (such as a boronic acid or its ester) and an organic halide or triflate. The reaction requires a base and proceeds through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. This method is renowned for its mild reaction conditions, tolerance of a wide range of functional groups, and the low toxicity of its boron-containing byproducts.[1]

Data Presentation: Representative Suzuki-Miyaura Coupling Reactions

Due to the limited availability of specific quantitative data for this compound in the literature, the following table summarizes typical reaction conditions and yields for the Suzuki-Miyaura coupling of its pinacol ester analog, 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid, with various aryl halides. These examples are illustrative of the expected reactivity and efficiency.

| Entry | Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | 4-Bromoanisole | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2 equiv.) | Toluene/H₂O (10:1) | 100 | 12 | 95 |

| 2 | 1-Bromo-4-(trifluoromethyl)benzene | Pd₂(dba)₃ (1.5) | XPhos (3) | K₂CO₃ (2 equiv.) | 1,4-Dioxane | 100 | 16 | 92 |

| 3 | 2-Bromopyridine | Pd(PPh₃)₄ (3) | - | Na₂CO₃ (2 equiv.) | DME/H₂O (4:1) | 85 | 18 | 88 |

| 4 | 4-Chloroacetophenone | PdCl₂(dppf) (2) | - | Cs₂CO₃ (2 equiv.) | DMF | 110 | 24 | 75 |

| 5 | 1-Iodonaphthalene | Pd(OAc)₂ (1) | P(o-tol)₃ (2) | K₃PO₄ (2 equiv.) | Acetonitrile/H₂O (5:1) | 80 | 10 | 97 |

Experimental Protocols

The following is a general experimental protocol for a Suzuki-Miyaura cross-coupling reaction using an arylboronic acid ester like this compound.

Materials:

-

This compound (or its pinacol ester analog)

-

Aryl halide (e.g., 4-bromoanisole)

-

Palladium catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄)

-

Ligand (if required, e.g., SPhos, XPhos)

-

Base (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃)

-

Anhydrous solvent (e.g., Toluene, 1,4-Dioxane, DMF)

-

Degassed water

-

Inert gas (Nitrogen or Argon)

-

Standard laboratory glassware and workup reagents

Procedure:

-

Reaction Setup: To a dry Schlenk flask or round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl halide (1.0 mmol, 1.0 equiv), this compound (1.2 mmol, 1.2 equiv), the base (2.0-3.0 mmol, 2.0-3.0 equiv), the palladium catalyst (0.01-0.05 mmol, 1-5 mol%), and the ligand (if applicable).

-

Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., nitrogen or argon). Repeat this process three times to ensure an oxygen-free atmosphere.

-

Solvent Addition: Add the anhydrous organic solvent (e.g., 5-10 mL) and degassed water (if using a biphasic system) via syringe.

-

Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

-

Monitoring: Monitor the progress of the reaction by an appropriate method, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with the organic solvent (e.g., 3 x 20 mL).

-

Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexanes and ethyl acetate) to afford the pure biaryl product.

Mandatory Visualizations

Suzuki-Miyaura Catalytic Cycle

Caption: General catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow for Suzuki-Miyaura Coupling

Caption: A typical experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

References

Applications of 4-(1,3,2-Dioxaborinan-2-yl)benzoic acid in Organic Synthesis: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(1,3,2-Dioxaborinan-2-yl)benzoic acid is a carboxy-functionalized arylboronic acid derivative. The 1,3,2-dioxaborinane moiety, formed from the condensation of a boronic acid with 1,3-propanediol or a related 1,3-diol, serves as a protective group, enhancing the stability and ease of handling of the otherwise sensitive boronic acid functional group. While specific literature on the applications of this compound is limited, its structural features strongly suggest its primary utility as a coupling partner in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. Boronic acid esters are widely used in organic synthesis to form carbon-carbon bonds, a critical transformation in the construction of complex organic molecules, including active pharmaceutical ingredients (APIs).

This document provides detailed application notes and protocols for the use of arylboronic acid esters, with a focus on the principles of the Suzuki-Miyaura reaction. The methodologies presented are broadly applicable to this compound and its analogues.

Application Note 1: Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of a C(sp²)-C(sp²) bond between an organoboron compound and an organohalide or triflate, catalyzed by a palladium(0) complex. This compound is an ideal substrate for such transformations, where it can be coupled with a variety of aryl or heteroaryl halides to generate substituted biphenyl carboxylic acids. These products are valuable intermediates in medicinal chemistry and materials science.

Key Features:

-

Stability: The 1,3,2-dioxaborinane ring provides greater stability compared to the free boronic acid, preventing premature decomposition and facilitating purification and storage.

-

Reactivity: While generally more stable, dioxaborinane esters can be slightly less reactive than their corresponding boronic acids or pinacol esters in some cases. However, they are still highly effective coupling partners under optimized reaction conditions.

-

Functional Group Tolerance: The Suzuki-Miyaura reaction is renowned for its tolerance of a wide array of functional groups on both coupling partners, including esters, ketones, nitro groups, and, in this case, the carboxylic acid moiety.

-

Versatility: This building block can be used to synthesize a diverse library of biaryl compounds by varying the organohalide coupling partner.

Comparative Data for Suzuki-Miyaura Coupling with Arylboronic Esters

The choice of the boronic ester can influence reaction efficiency. The following table summarizes representative data for Suzuki-Miyaura couplings of various arylboronic esters with aryl halides, providing an indication of the expected performance.

| Entry | Arylboronic Ester | Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Time (h) | Yield (%) |

| 1 | Phenylboronic acid neopentyl glycol ester | 4-Bromoacetophenone | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 18 | 95 |

| 2 | 4-Methoxyphenylboronic acid pinacol ester | 4-Chlorotoluene | Pd₂(dba)₃ (1) | SPhos (2) | K₃PO₄ | 1,4-Dioxane | 12 | 88 |

| 3 | 3-Thienylboronic acid pinacol ester | 2-Bromopyridine | Pd(PPh₃)₄ (3) | - | K₂CO₃ | DME/H₂O | 16 | 78 |

| 4 | 4-Biphenylboronic acid neopentyl glycol ester | 1-Bromo-4-nitrobenzene | PdCl₂(dppf) (2) | - | Cs₂CO₃ | DMF | 6 | 92 |

| 5 | 4-Formylphenylboronic acid pinacol ester | 3-Bromoanisole | Pd(OAc)₂ (1.5) | XPhos (3) | K₃PO₄ | THF/H₂O | 24 | 85 |

Note: The data presented are representative examples from the literature and actual results may vary depending on the specific substrates and reaction conditions.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling of this compound with an Aryl Bromide

This protocol provides a general method for the palladium-catalyzed Suzuki-Miyaura coupling of an arylboronic acid ester with an aryl bromide.

Materials:

-

This compound (1.0 equiv)

-

Aryl bromide (1.2 equiv)

-

Palladium(II) acetate [Pd(OAc)₂] (0.02 equiv)

-

SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 equiv)

-

Potassium phosphate tribasic (K₃PO₄) (2.0 equiv)

-

Anhydrous 1,4-dioxane

-

Degassed water

Procedure:

-

To a flame-dried Schlenk flask, add this compound, the aryl bromide, Pd(OAc)₂, SPhos, and K₃PO₄.

-

Evacuate and backfill the flask with an inert atmosphere (e.g., argon or nitrogen) three times.

-

Add anhydrous 1,4-dioxane and degassed water to form a 4:1 to 10:1 solvent mixture (the amount of solvent should be sufficient to dissolve the reactants, typically to a concentration of 0.1-0.5 M).

-

Stir the reaction mixture vigorously and heat to 80-100 °C.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and water.

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired biaryl carboxylic acid.

Visualizations

Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the generally accepted catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow for Synthesis using an Arylboronic Ester

The diagram below outlines a typical workflow for a researcher employing an arylboronic acid ester in a Suzuki-Miyaura coupling reaction.

Caption: General workflow for a Suzuki-Miyaura coupling experiment.

Application Notes and Protocols: 4-(1,3,2-Dioxaborinan-2-yl)benzoic acid as a Versatile Building Block for Metal-Organic Frameworks

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters coordinated to organic ligands. Their high surface area, tunable pore size, and functionalizable nature make them promising candidates for a wide range of applications, including gas storage and separation, catalysis, sensing, and drug delivery.[1][2][3] The choice of the organic linker is crucial in determining the final structure and properties of the MOF.

This document provides detailed application notes and protocols for the use of 4-(1,3,2-Dioxaborinan-2-yl)benzoic acid as a building block for the synthesis of novel MOFs. This linker is a derivative of 4-carboxyphenylboronic acid, where the boronic acid group is protected by a 1,3-propanediol group to form a stable six-membered dioxaborinane ring. The presence of both a carboxylic acid group for coordination to metal centers and a boronic acid moiety for post-synthetic modification or targeted interactions makes this a highly versatile building block.

While direct literature on MOF synthesis using this compound is emerging, extensive research on the closely related 4-carboxyphenylboronic acid provides a strong foundation for its application. The protocols and data presented herein are largely based on the successful synthesis of MOFs from this analogous linker.

1. Properties of the Building Block:

The structural features of this compound and its deprotected form, 4-carboxyphenylboronic acid, are presented below. The dioxaborinane group can serve as a protecting group during synthesis or be incorporated directly into the MOF structure, offering a handle for further functionalization.

| Property | This compound | 4-carboxyphenylboronic acid |

| Molecular Formula | C10H11BO4 | C7H7BO4 |

| Molecular Weight | 206.00 g/mol | 165.95 g/mol |

| Appearance | White to off-white powder | White to off-white powder |

| Coordination Sites | Carboxylate group | Carboxylate and boronic acid groups |

| Potential for Post-Synthetic Modification | High (via the boronic acid ester) | High (via the boronic acid) |

2. Applications in MOF Synthesis:

The dual functionality of this building block allows for the creation of MOFs with tailored properties for various applications:

-

Drug Delivery: The boronic acid moiety can form reversible covalent bonds with cis-diol-containing drugs (e.g., certain nucleoside analogues, catechols), enabling controlled release profiles.

-

Sensing: MOFs incorporating this linker can be designed as sensors for saccharides and other diol-containing molecules.

-

Catalysis: The boronic acid group can act as a catalytic site or be used to anchor catalytic species.

-